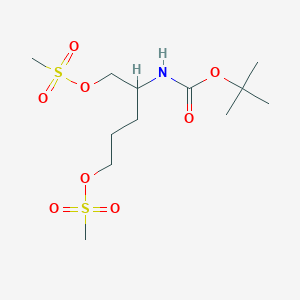
(R)-2-(Boc-amino)pentane-1,5-diyl Dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-(Boc-amino)pentan-1,5-diyl Dimethansulfonat ist eine chemische Verbindung, die eine Boc-geschützte Aminogruppe und zwei Methansulfonatgruppen aufweist. Die Boc-Gruppe (tert-Butoxycarbonyl) wird in der organischen Synthese häufig verwendet, um Amine vor unerwünschten Reaktionen zu schützen.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von (R)-2-(Boc-amino)pentan-1,5-diyl Dimethansulfonat beinhaltet typischerweise den Schutz der Aminogruppe mit einer Boc-Gruppe, gefolgt von der Einführung von Methansulfonatgruppen. Ein gängiges Verfahren beinhaltet die Reaktion von (R)-2-Aminopentan-1,5-diol mit Di-tert-butyl-dicarbonat, um das Boc-geschützte Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann in Gegenwart einer Base wie Triethylamin mit Methansulfonylchlorid umgesetzt, um das Endprodukt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Kristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
(R)-2-(Boc-amino)pentan-1,5-diyl Dimethansulfonat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Methansulfonatgruppen können durch Nukleophile wie Amine oder Thiole verdrängt werden.
Entschützungreaktionen: Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, um das freie Amin freizusetzen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Natriumazid oder Thiole. Diese Reaktionen finden typischerweise unter milden Bedingungen statt.
Entschützungreaktionen: Trifluoressigsäure wird häufig verwendet, um die Boc-Gruppe zu entfernen, oft bei Raumtemperatur.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Produkte sind substituierte Amine oder Thiole, abhängig vom verwendeten Nukleophil.
Entschützungreaktionen: Das Hauptprodukt ist das freie Amin, das weiter funktionalisiert werden kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der organischen Synthese wird (R)-2-(Boc-amino)pentan-1,5-diyl Dimethansulfonat als Zwischenprodukt bei der Herstellung komplexerer Moleküle verwendet. Seine geschützte Aminogruppe ermöglicht selektive Reaktionen an anderen Stellen des Moleküls.
Biologie und Medizin
In der medizinischen Chemie kann diese Verbindung bei der Synthese von peptidbasierten Medikamenten verwendet werden. Die Boc-geschützte Aminogruppe ist besonders nützlich in der Festphasenpeptidsynthese, wo sie unerwünschte Nebenreaktionen verhindert.
Industrie
In der pharmazeutischen Industrie wird (R)-2-(Boc-amino)pentan-1,5-diyl Dimethansulfonat bei der Herstellung von pharmazeutischen Wirkstoffen (APIs) verwendet. Seine Stabilität und Reaktivität machen es zu einem wertvollen Baustein in der Medikamentenentwicklung.
Wirkmechanismus
Der Wirkmechanismus von (R)-2-(Boc-amino)pentan-1,5-diyl Dimethansulfonat beinhaltet hauptsächlich seine Fähigkeit, selektive chemische Reaktionen einzugehen. Die Boc-Gruppe schützt die Aminofunktionalität und ermöglicht kontrollierte Reaktionen an anderen Stellen. Nach der Entschützung kann das freie Amin an verschiedenen biochemischen Pfaden teilnehmen, abhängig vom Kontext seiner Verwendung.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Boc-amino)pentane-1,5-diyl Dimethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be displaced by nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols. These reactions typically occur under mild conditions.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc group, often at room temperature.
Major Products Formed
Substitution Reactions: Products include substituted amines or thiols, depending on the nucleophile used.
Deprotection Reactions: The primary product is the free amine, which can be further functionalized.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-2-(Boc-amino)pentane-1,5-diyl Dimethanesulfonate is used as an intermediate in the preparation of more complex molecules. Its protected amino group allows for selective reactions at other sites of the molecule.
Biology and Medicine
In medicinal chemistry, this compound can be used in the synthesis of peptide-based drugs. The Boc-protected amino group is particularly useful in solid-phase peptide synthesis, where it prevents unwanted side reactions.
Industry
In the pharmaceutical industry, ®-2-(Boc-amino)pentane-1,5-diyl Dimethanesulfonate is used in the production of active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable building block in drug development.
Wirkmechanismus
The mechanism of action of ®-2-(Boc-amino)pentane-1,5-diyl Dimethanesulfonate primarily involves its ability to undergo selective chemical reactions. The Boc group protects the amino functionality, allowing for controlled reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(R)-2-(Cbz-amino)pentan-1,5-diyl Dimethansulfonat: Ähnlich wie die Boc-geschützte Verbindung, aber es wird eine Cbz-Gruppe (Carbobenzyloxy) zum Schutz verwendet.
(R)-2-(Fmoc-amino)pentan-1,5-diyl Dimethansulfonat: Es wird eine Fmoc-Gruppe (Fluorenylmethyloxycarbonyl) zum Schutz verwendet.
Einzigartigkeit
(R)-2-(Boc-amino)pentan-1,5-diyl Dimethansulfonat ist aufgrund der Stabilität und der einfachen Entfernung der Boc-Gruppe einzigartig. Dies macht es besonders nützlich in der Peptidsynthese und anderen Anwendungen, bei denen der selektive Schutz und die Entschützung der Aminogruppe entscheidend sind.
Eigenschaften
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO8S2/c1-12(2,3)21-11(14)13-10(9-20-23(5,17)18)7-6-8-19-22(4,15)16/h10H,6-9H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQGYZCBLJTGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
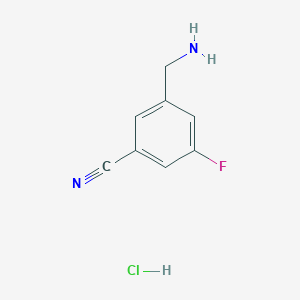
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12505644.png)

![2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B12505650.png)
![N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride](/img/structure/B12505653.png)
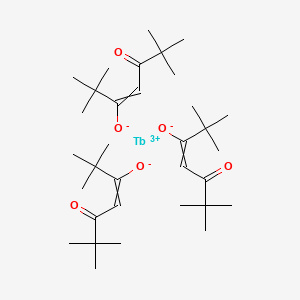
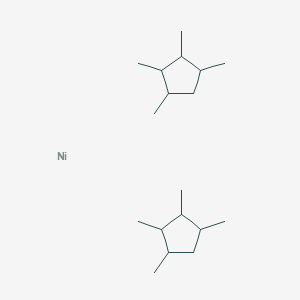


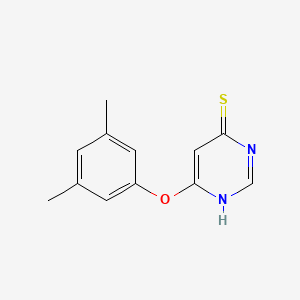

![trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B12505700.png)
![N-(4-chlorobenzyl)-2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12505702.png)

